molecular formula C20H21NO4 B14267044 (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate CAS No. 151807-53-3

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate

Katalognummer: B14267044
CAS-Nummer: 151807-53-3
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: GXQAOHQUDDYVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and two methylene-linked benzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino group and benzoate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Wissenschaftliche Forschungsanwendungen

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Benzoate esters: Compounds with benzoate groups attached to different core structures.

Uniqueness

(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is unique due to its specific combination of a cyclobutane ring with amino and benzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

151807-53-3

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

[3-amino-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

InChI

InChI=1S/C20H21NO4/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18H,11-13,21H2

InChI-Schlüssel

GXQAOHQUDDYVJS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C1N)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.